1,4,5,8,9,10-Anthracenehexol
Description
Overview of Polyhydroxylated Anthracene (B1667546) Derivatives in Advanced Chemical Sciences
Polyhydroxylated anthracene derivatives are a significant class of compounds within the broader family of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Characterized by an anthracene core functionalized with multiple hydroxyl (-OH) groups, these molecules exhibit a rich array of photophysical and chemical properties. nih.govresearchgate.net The number and position of these hydroxyl groups profoundly influence the electronic structure, solubility, and reactivity of the anthracene system.
In advanced chemical sciences, these derivatives are investigated for their potential in various fields. Their extended π-conjugated system, modulated by electron-donating hydroxyl groups, makes them candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The hydroxyl groups can also serve as reactive handles for further functionalization, allowing for the synthesis of more complex molecules and polymers. rsc.orgacs.org Furthermore, the ability of hydroxylated anthracenes and their corresponding oxidized forms (anthraquinones) to engage in redox processes makes them relevant in the design of sensors and functional materials. rsc.org The introduction of hydroxyl groups can also impart biological activity to the anthracene scaffold. wikipedia.orgnewworldencyclopedia.org
Historical Development and Evolution of Anthracene Chemistry Pertinent to Hexols
The history of anthracene chemistry began in 1832 when French chemists Jean-Baptiste Dumas and Auguste Laurent isolated anthracene from coal tar. wikipedia.orgacs.org Initially, research focused on its basic properties and its use as a precursor for dyes. A pivotal moment was the synthesis of the red dye alizarin (B75676) from anthraquinone (B42736), the oxidized form of anthracene, in 1869. acs.orgchemicalbook.com This discovery established anthracene as a key industrial raw material and spurred extensive investigation into its derivatives. chemicalbook.com
The evolution towards polyhydroxylated forms progressed from simpler hydroxyanthracenes, such as 1-hydroxyanthracene and 2-hydroxyanthracene, which are analogous to phenols. wikipedia.orgnewworldencyclopedia.org The synthesis of these compounds often involved multi-step processes starting from anthraquinone or other functionalized anthracenes. Key reactions in the historical toolkit for modifying the anthracene core include electrophilic substitution, which typically occurs at the 9 and 10 positions, and various cyclization reactions like the Elbs reaction to form the core itself. newworldencyclopedia.org
The synthesis of highly hydroxylated species like a hexol derivative represents a significant synthetic challenge. Such syntheses would likely proceed through the corresponding highly substituted anthraquinone, for example, a hexahydroxyanthraquinone, which would then be reduced to the anthracenehexol. The development of modern synthetic methods, including metal-catalyzed cross-coupling reactions and advanced purification techniques, has made the creation of such complex polyfunctional aromatics more feasible than in the past. nih.govnih.gov
Rationale for Focused Research on 1,4,5,8,9,10-Anthracenehexol: Unaddressed Challenges and Opportunities
Focused research on this compound is driven by its unique and highly symmetric substitution pattern, which presents both formidable synthetic challenges and intriguing scientific opportunities.
Unaddressed Challenges:
Synthesis: The primary challenge is the development of a viable and efficient synthetic route. Achieving regioselective hexasubstitution on the anthracene core at the specified 1,4,5,8,9,10 positions is exceptionally difficult due to the directing effects of the substituent groups at each stage of the synthesis. The synthesis would likely require a multi-step sequence, potentially starting from a pre-functionalized naphthalene (B1677914) or benzene (B151609) derivative, and could suffer from low yields. researchgate.net
Stability and Characterization: Polyhydroxylated aromatic compounds can be sensitive to oxidation, potentially converting back to the more stable anthraquinone form, especially under ambient conditions. newworldencyclopedia.org Isolating and fully characterizing the hexol would require inert atmosphere techniques and advanced analytical methods.
Solubility: The high density of polar hydroxyl groups may lead to low solubility in common organic solvents, complicating purification and analysis.
Research Opportunities:
Hydrogen Bonding and Supramolecular Chemistry: The six hydroxyl groups offer extensive possibilities for intra- and intermolecular hydrogen bonding. This could lead to the formation of highly ordered two-dimensional or three-dimensional supramolecular networks and liquid crystalline phases.
Coordination Chemistry: The hydroxyl groups, particularly in their deprotonated (phenoxide) form, can act as potent ligands for metal ions. The specific arrangement on the anthracene core could create unique coordination pockets, leading to novel metal-organic frameworks (MOFs) or catalysts.
Redox Activity and Materials Science: The compound is expected to be a strong reducing agent. The potential for reversible oxidation to the corresponding hexaketone (anthracenehexone) could be exploited in the design of high-capacity organic batteries or redox-flow systems. Theoretical calculations on related functionalized anthracenes suggest that the introduction of electronegative groups can tune electronic properties, indicating potential for use in organic semiconductors. researchgate.net
Scope, Objectives, and Methodological Framework of the Scholarly Inquiry
A scholarly inquiry into this compound would be a fundamental research project aimed at synthesizing and characterizing this novel compound and exploring its unique properties.
Scope: The research would encompass organic synthesis, physical organic chemistry, materials science, and computational chemistry. The primary focus would be on the synthesis of the target molecule and its immediate precursors, followed by a thorough investigation of its structural, electronic, and self-assembly properties.
Objectives:
To Develop a Novel Synthetic Pathway: Design and execute a multi-step synthesis to produce this compound in sufficient purity and quantity for analysis. This would likely involve the synthesis and subsequent reduction of 1,4,5,8,9,10-Hexahydroxyanthraquinone.
To Perform Full Spectroscopic and Structural Characterization: Unambiguously confirm the structure of the synthesized compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. If suitable crystals can be grown, X-ray crystallography would provide definitive structural data.
To Investigate Physicochemical Properties: To study its photophysical properties (absorption and fluorescence), electrochemical behavior (cyclic voltammetry), and thermal stability (thermogravimetric analysis).
To Explore Supramolecular Assembly: To investigate its ability to form ordered structures through hydrogen bonding in both solution and the solid state.
To Model its Electronic Structure: To use computational methods, such as Density Functional Theory (DFT), to calculate its frontier molecular orbitals (HOMO/LUMO), predict its electronic properties, and rationalize the experimental findings. rsc.orgresearchgate.net
Methodological Framework: The project would begin with a literature review of synthetic methods for polyhydroxylated and per-substituted aromatic compounds. The synthetic phase would employ modern organic chemistry techniques, including inert atmosphere handling (Schlenk line, glovebox) and chromatographic purification. Characterization would rely on the standard analytical instrumentation mentioned above. Computational studies would be performed using established quantum chemistry software packages to provide theoretical insight into the molecule's behavior.
Data Tables
Table 1: Comparison of Related Anthracene Compounds This table provides a comparative overview of the parent compound, Anthracene, and a related, well-characterized tetrachloro derivative. Data for the target hexol is hypothetical and based on chemical principles.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Feature |
| Anthracene | C₁₄H₁₀ | 178.23 | Unsubstituted aromatic core. acs.org |
| 1,4,5,8-Tetrachloroanthracene-9,10-dione | C₁₄H₄Cl₄O₂ | 346.00 | Highly chlorinated quinone form. nih.gov |
| This compound | C₁₄H₁₀O₆ | 274.22 | Target hexahydroxylated compound. |
Table 2: Proposed Methodological Framework for Analysis This table outlines the analytical techniques that would be applied to study the synthesized this compound.
| Technique | Purpose | Expected Information |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirmation of proton and carbon framework; evidence of symmetry. |
| High-Resolution Mass Spectrometry | Molecular Formula Confirmation | Exact mass measurement to verify elemental composition. |
| FT-IR Spectroscopy | Functional Group Identification | Detection of O-H and C-O stretching vibrations. |
| UV-Vis Spectroscopy | Electronic Properties | Analysis of π-π* transitions; determination of absorption maxima. |
| Fluorescence Spectroscopy | Photophysical Properties | Measurement of emission spectra and quantum yield. |
| Cyclic Voltammetry | Redox Behavior | Determination of oxidation potentials. |
| X-ray Crystallography | Definitive Structure Analysis | Precise bond lengths, bond angles, and solid-state packing. |
| Density Functional Theory (DFT) | Computational Modeling | Calculation of HOMO/LUMO energies, electrostatic potential map. rsc.org |
Structure
3D Structure
Properties
CAS No. |
23478-60-6 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
anthracene-1,4,5,8,9,10-hexol |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-20H |
InChI Key |
SEBRSBADPOBOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=C3C(=CC=C(C3=C2O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,4,5,8,9,10 Anthracenehexol
Retrosynthetic Analysis of the 1,4,5,8,9,10-Anthracenehexol Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The analysis for this compound (I) begins by recognizing its structural features. The compound can be viewed as the reduced form of 1,4,5,8-tetrahydroxyanthraquinone (B184003) (II). This suggests that a key final step in a forward synthesis would be the reduction of the 9,10-dione of compound (II). This transformation simplifies the immediate target to the more stable and synthetically accessible anthraquinone (B42736) derivative.
Further disconnection of 1,4,5,8-tetrahydroxyanthraquinone (II) can be approached through several classical routes for forming the tricyclic anthracene (B1667546) core. One prominent strategy is the Diels-Alder reaction. This would involve the cycloaddition of a dienophile, such as 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin), with a suitable diene, followed by aromatization. Alternatively, Friedel-Crafts-type reactions offer another powerful approach. For instance, a double Friedel-Crafts acylation between a hydroquinone (B1673460) derivative and a phthalic anhydride (B1165640) derivative could be envisioned to construct the central ring and install the necessary carbonyl groups, which would then be followed by appropriate hydroxylation steps. These retrosynthetic pathways highlight that the primary challenge lies in the regiocontrolled construction of the highly substituted anthraquinone precursor.
Classical and Emerging Approaches to Polyhydroxylation of Anthracene Systems
The introduction of multiple hydroxyl groups onto an anthracene core is a pivotal step in the synthesis of anthracenehexol and related polyols. This can be achieved through various oxidative and substitution-based methods.
Direct oxidation of the anthracene nucleus is a common method for introducing hydroxyl functions, although controlling regioselectivity can be challenging. The central ring (9,10-positions) is particularly susceptible to oxidation, often yielding anthraquinone.
Recent research has explored more sophisticated oxidative methods. For instance, a mononuclear nonheme Cr(III)-superoxo complex has been shown to hydroxylate anthracene and its derivatives in the presence of triflic acid. rsc.orgrsc.orgewha.ac.kr This reaction proceeds via a proton-coupled electron transfer mechanism and ultimately yields anthraquinone, which serves as a key precursor to the target hexol. rsc.orgrsc.orgewha.ac.kr Another approach involves photochemical hydroxylation; near-UV irradiation of anthracene-9,10-dione in sulfuric acid can generate hydroxyanthracene-9,10-diones. researchgate.net Furthermore, biological systems offer emerging routes for hydroxylation. Soil pseudomonads, for example, can metabolize anthracene through an oxidative pathway to produce 1,2-dihydroxyanthracene, demonstrating the potential of enzymatic systems for specific hydroxylations. nih.gov
| Method | Reagents/System | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Metal-Catalyzed Oxidation | [(Cl)(TMC)CrIII(O2)]+, Triflic Acid | Anthraquinone | Hydroxylation via proton-coupled electron transfer. | rsc.orgrsc.orgewha.ac.kr |
| Photochemical Hydroxylation | Anthracene-9,10-dione, H2SO4, UV light | Hydroxyanthracene-9,10-dione | Direct introduction of hydroxyl groups onto the anthraquinone core. | researchgate.net |
| Biocatalytic Oxidation | Soil Pseudomonads | 1,2-Dihydroxyanthracene | Enzymatic process offering high selectivity. | nih.gov |
| Hydroxyl Radical Oxidation | Fe(III)-Porphyrin, H2O2, Visible Light | Anthraquinone | Proceeds through 9-hydroxyanthracene and 9,10-dihydroxyanthracene intermediates. | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing hydroxyl groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.compressbooks.publibretexts.org In the context of anthracene systems, this typically involves the displacement of a leaving group, such as a halide, by a hydroxide (B78521) or alkoxide nucleophile. The carbonyl groups of an anthraquinone skeleton act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. pressbooks.pub
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com Therefore, a viable synthetic route to polyhydroxyanthracenes involves the synthesis of a halogenated anthraquinone, followed by the sequential or simultaneous substitution of the halogens with hydroxyl groups under basic conditions. For example, brominated 1,4-anthraquinones have been synthesized as versatile precursors for further functionalization. nih.gov
Chemo- and Regioselective Synthesis of this compound
Achieving the specific 1,4,5,8,9,10-substitution pattern of the target hexol requires stringent control over the regiochemistry of the synthetic route. Direct, sequential functionalization of an unsubstituted anthracene core is unlikely to be selective enough. A more robust strategy involves constructing the anthracene framework with the desired 1,4,5,8-oxygenation pattern already established.
The synthesis of the key intermediate, 1,4,5,8-tetrahydroxyanthraquinone, is central to this approach. This can be accomplished through several methods that offer good regiocontrol:
Diels-Alder Approach: A [4+2] cycloaddition between 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) and a simple diene like 1,3-butadiene, followed by oxidation, can build the tricyclic system with the correct peri-dihydroxy arrangement on one of the terminal rings. A symmetrical diene or dienophile is often used to avoid mixtures of regioisomers.
Biomimetic Polyketide Condensation: Inspired by biosynthesis, methods involving the intramolecular condensation of polyketide precursors can provide regioselective access to specific anthraquinone skeletons. oup.com
Functionalization of Existing Quinones: Regioselective transformations of more readily available anthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin) or 1,5-dihydroxyanthraquinone, can be used. For example, the regioselective alkylation or hydroxylation of 5-hydroxyquinizarin has been demonstrated by manipulating the reactivity of its leuco form. researchgate.net
Once the symmetrically substituted 1,4,5,8-tetrahydroxyanthraquinone is obtained, the final two hydroxyl groups are installed at the 9 and 10 positions. This is achieved through a simple reduction of the quinone moiety, for example, using sodium dithionite (B78146) or other mild reducing agents, to yield the target this compound (leuco-1,4,5,8-tetrahydroxyanthraquinone).
Green Chemistry Principles and Sustainable Synthetic Protocols for Anthracene Polyols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green protocols for this compound are not widely reported, general strategies for the sustainable synthesis of polyols and polycyclic aromatic hydrocarbons (PAHs) can be adapted. wikipedia.orgacs.org
A key area of development is the use of renewable feedstocks. Bio-based polyols are increasingly being synthesized from sources like vegetable oils, biomass, and microalgae. mdpi.comsci-hub.seresearchgate.netnih.gov For instance, building blocks such as succinic acid can be produced via fermentation and used to create polyester (B1180765) polyols. mdpi.comacs.org While not a direct route to anthracenehexol, these bio-derived monomers could potentially be used to construct the necessary aromatic precursors through innovative catalytic cycles.
Other green chemistry principles applicable to the synthesis of anthracene polyols include the use of environmentally benign catalysts and solvents. Transesterification reactions for polyol synthesis have been carried out using heterogeneous base catalysts like CaO, which are easily separated and recycled. sci-hub.se Solvent-free reaction conditions and energy-efficient heating methods, such as microwave irradiation, have also been employed in the synthesis of PAHs and could be applied to shorten reaction times and reduce energy consumption. sci-hub.seunh.edu
| Green Chemistry Principle | Potential Application in Anthracene Polyol Synthesis | Example/Strategy | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | Synthesis of aromatic precursors from biomass. | Utilizing bio-based building blocks like succinic acid or cardanol. | mdpi.comacs.org |
| Atom Economy | Employing addition reactions like Diels-Alder to build the core. | [4+2] cycloaddition reactions maximize the incorporation of atoms from reactants into the product. | nih.gov |
| Use of Safer Solvents/Reaction Conditions | Replacing hazardous organic solvents. | Solvent-free glycerolysis or use of aqueous reaction media. | sci-hub.se |
| Energy Efficiency | Reducing energy consumption for reactions. | Microwave-assisted synthesis to accelerate reactions. | unh.edu |
| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Using recyclable heterogeneous catalysts (e.g., CaO) or efficient metal-catalyzed cross-couplings. | sci-hub.se |
Post-Synthetic Functionalization and Derivatization of the this compound Core
The six hydroxyl groups of this compound provide ample opportunities for post-synthetic modification to tune its properties. These functional groups can undergo reactions typical of phenols and alcohols, allowing for the creation of a diverse library of derivatives.
Common derivatization strategies include:
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the hydroxyl groups into ethers. This can dramatically alter the solubility and electronic nature of the scaffold.
Esterification: Acylation with acid chlorides or anhydrides yields the corresponding esters. This is a common method for protecting hydroxyl groups or introducing new functional moieties.
Silylation: Conversion of the OH groups to silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) chloride) can increase solubility in nonpolar solvents and serve as a protecting group strategy for selective functionalization.
Metal Chelation: The peri-dihydroxy groups (1,10 and 4,9; 5,9 and 8,10) are well-positioned to act as bidentate ligands for metal ions, forming stable chelate complexes. A patent describes the formation of a lead compound with 1,4,5,8-tetrahydroxyanthraquinone, highlighting the chelating ability of this system, which would be retained in the reduced hexol form. google.com
Selective functionalization of the six hydroxyl groups presents a significant chemical challenge due to their similar reactivity. Strategies to achieve selectivity could involve exploiting subtle differences in acidity (the phenolic OH groups at 1,4,5,8 are more acidic than the benzylic ones at 9,10) or using sterically demanding reagents that react preferentially at the less hindered positions.
| Reaction Type | Reagents | Functional Group Formed | Purpose/Application | Reference |
|---|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Ether (-OR) | Modify solubility, electronic properties. | nih.gov |
| Esterification | Acid chloride/anhydride (e.g., Acetyl chloride) | Ester (-OCOR) | Protection of hydroxyls, introduction of new functionalities. | nih.gov |
| Silylation | Silyl halide (e.g., TMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR3) | Increase nonpolar solubility, protection. | nih.gov |
| Metal Chelation | Metal salt (e.g., Pb(NO3)2) | Metal-chelate complex | Formation of coordination polymers, catalysts. | google.com |
Acylation and Alkylation Reactions for Hydroxyl Modification
The six phenolic hydroxyl groups of this compound are amenable to classic functionalization reactions such as acylation and alkylation. These transformations can significantly alter the solubility, electronic properties, and biological activity of the core structure.
Acylation Reactions:
Acylation of the hydroxyl groups in this compound can be readily achieved using standard acylation agents like acyl chlorides or acid anhydrides, often in the presence of a base or a Lewis acid catalyst. A common example is acetylation, which involves the introduction of an acetyl group (-COCH₃). The reaction of this compound with an excess of acetic anhydride in the presence of a catalyst such as pyridine (B92270) or a solid acid catalyst would be expected to yield the corresponding hexa-O-acetylated derivative. sigmaaldrich.comruc.dk The progress of such a reaction can be monitored by spectroscopic methods like infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band characteristic of the ester functional group.
The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is another relevant transformation. sigmaaldrich.combeilstein-journals.org While direct acylation of the aromatic rings of this compound might be challenging due to the high density of electron-donating hydroxyl groups, which can coordinate with the Lewis acid catalyst, the acylation of the hydroxyl groups (O-acylation) is a more probable outcome under specific conditions. ruc.dk
Alkylation Reactions:
Alkylation of the hydroxyl groups, typically to form ethers, is another important derivatization strategy. The Williamson ether synthesis provides a general and effective method for this purpose. nih.govnih.govnih.govnih.gov This reaction involves the deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride or a strong alkali hydroxide, to form the corresponding alkoxides. These nucleophilic alkoxides can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to furnish the corresponding hexa-ether derivative. For instance, permethylation using a reagent like dimethyl sulfate (B86663) (DMS) in the presence of a base is a common technique for the exhaustive methylation of polyols. nih.gov
The choice of reaction conditions, including the base, solvent, and alkylating agent, is critical to achieving high yields and avoiding potential side reactions. Dipolar aprotic solvents like DMSO or DMF are often employed to facilitate the SN2 reaction. nih.gov
The following table summarizes representative conditions for the acylation and alkylation of polyhydroxylated aromatic compounds, which can be extrapolated to this compound.
Table 1: Representative Conditions for Acylation and Alkylation of Polyhydroxylated Aromatic Compounds
| Transformation | Reagents and Conditions | Product Functional Group | Representative Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, room temperature | Acetate Ester (-OCOCH₃) | High |
| Benzoylation | Benzoyl chloride, pyridine, 0 °C to room temperature | Benzoate Ester (-OCOC₆H₅) | Good to High |
| Methylation | Dimethyl sulfate, K₂CO₃, acetone, reflux | Methyl Ether (-OCH₃) | Good |
| Ethylation | Ethyl iodide, NaH, DMF, room temperature | Ethyl Ether (-OCH₂CH₃) | Good to High |
Silylation Techniques for Volatility and Stability Enhancement in Analytical Contexts
For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) that require volatile and thermally stable analytes, the derivatization of polar functional groups is often necessary. The multiple hydroxyl groups of this compound render it non-volatile and prone to thermal degradation at the high temperatures used in GC inlets. Silylation is a widely employed technique to overcome these limitations. nih.govomicsonline.orgresearchgate.net
Silylation involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. This derivatization has several advantages:
Increased Volatility: The replacement of the polar O-H bond with a less polar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, leading to a significant increase in the volatility of the compound.
Enhanced Thermal Stability: Silyl ethers are generally more thermally stable than their parent alcohols, preventing on-column degradation during GC analysis.
Improved Chromatographic Performance: The reduced polarity of the silylated derivatives leads to more symmetrical peak shapes and reduced tailing in GC analysis.
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out in an aprotic solvent, and gentle heating may be required to ensure complete derivatization of all six hydroxyl groups.
The successful silylation of this compound would result in the formation of its hexa-trimethylsilyl ether. The mass spectrum of this derivative would be expected to show a characteristic molecular ion peak and fragmentation patterns that can be used for its identification and quantification. omicsonline.org
The following table illustrates the expected changes in analytical properties upon silylation of a representative polyhydroxylated aromatic compound.
Table 2: Impact of Silylation on the Analytical Properties of a Polyhydroxylated Aromatic Compound
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | GC-MS Amenability |
|---|---|---|---|
| Polyhydroxylated Aromatic (Parent) | ~274 | High (Decomposes) | Poor |
| Per-silylated Derivative | Increased | Significantly Lower | Excellent |
Advanced Spectroscopic and Crystallographic Investigations of 1,4,5,8,9,10 Anthracenehexol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation
Detailed NMR data is fundamental for the structural confirmation of organic molecules. This includes 1D techniques like ¹H and ¹³C NMR, as well as 2D correlation spectroscopies.
High-Resolution 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis
¹H NMR: Would provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For 1,4,5,8,9,10-Anthracenehexol, one would expect to observe signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling constants would be critical in confirming the substitution pattern on the anthracene (B1667546) core.
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the hydroxyl-substituted carbons and the internal quaternary carbons of the anthracene ring system.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, helping to assign which protons are adjacent to each other on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing insights into the spatial arrangement and conformation of the molecule.
Without access to experimental spectra, no data tables for these NMR analyses can be compiled.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-O stretching vibrations, and the C=C stretching vibrations of the aromatic rings.
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
No publicly available FTIR or Raman spectra for this compound could be located.
Mass Spectrometry for Molecular Architecture and Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. A high-resolution mass spectrum would confirm the elemental composition of this compound (C₁₄H₁₀O₆). The fragmentation pattern upon ionization would likely involve losses of water (H₂O) and carbon monoxide (CO) from the parent ion, providing further structural clues.
Specific mass spectrometry data and fragmentation analysis for this compound are not available.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₄H₁₀O₆, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value, thus confirming its elemental formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀O₆ |
| Theoretical Monoisotopic Mass | 274.04774 u |
| Theoretical Average Mass | 274.228 g/mol |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies
Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For a polyhydroxylated anthracene, characteristic fragmentation would likely involve the loss of water (H₂O) molecules and carbon monoxide (CO) from the aromatic system.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 274.05 | [C₁₄H₈O₅]⁺ | H₂O |
| 274.05 | [C₁₃H₁₀O₅]⁺ | CO |
| 256.04 | [C₁₄H₆O₄]⁺ | H₂O |
| 256.04 | [C₁₃H₈O₄]⁺ | CO |
Note: This table presents hypothetical fragmentation patterns based on the general behavior of polyhydroxylated aromatic compounds in tandem mass spectrometry. Specific experimental MS/MS data for this compound is not available in the surveyed literature.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.
To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the major crystallographic databases. A successful crystallographic study would provide key parameters such as the crystal system, space group, and unit cell dimensions. It is also possible that this compound could exhibit polymorphism, crystallizing in different forms depending on the crystallization conditions. Each polymorph would have a unique crystal structure and potentially different physical properties.
Table 3: Hypothetical Crystallographic Data Table for a Crystalline Form of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | 90 |
| β (°) | Unavailable |
| γ (°) | 90 |
| Volume (ų) | Unavailable |
| Z | 4 |
Note: The values in this table are placeholders to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. No published crystallographic data for this compound could be located.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H | O | 2.5 - 3.2 |
| π-π Stacking | Anthracene Ring | Anthracene Ring | 3.3 - 3.8 |
| van der Waals | C-H | C, O | > 3.0 |
Note: This table outlines the types of intermolecular interactions that would be anticipated in the crystal structure of this compound based on its chemical structure. A detailed analysis would require experimental crystallographic data, which is currently unavailable.
Theoretical and Computational Chemistry of 1,4,5,8,9,10 Anthracenehexol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in determining the intrinsic electronic properties and relative stabilities of different forms of 1,4,5,8,9,10-anthracenehexol. These methods offer a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) has become a primary tool for investigating the isomeric and tautomeric landscapes of polyhydroxylated aromatic compounds. For this compound, which possesses multiple hydroxyl groups, a variety of tautomeric forms can exist due to proton transfer between the hydroxyl groups and the aromatic ring or keto groups in potential keto-enol tautomerism.
DFT studies allow for the calculation of the relative energies of these different tautomers and isomers, thereby predicting the most stable forms under various conditions. For instance, calculations on related anthracycline structures, which share the core anthracene (B1667546) framework, have demonstrated that the relative stability of tautomers can be significantly influenced by both the molecular environment and the specific computational method employed. researchgate.net The choice of functional and basis set is critical for obtaining accurate energetic orderings. Studies on similar polyhydroxylated systems often utilize functionals like B3LYP with basis sets such as 6-31G(d,p) to balance computational cost and accuracy. researchgate.net
The presence of multiple hydroxyl groups on the anthracene core suggests a complex potential energy surface with numerous local minima corresponding to different tautomeric and rotameric forms. The relative energies of these forms are dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electronic delocalization within the aromatic system. Theoretical studies on substituted 1,2,4-triazoles have shown that tautomeric preferences can shift based on the nature and position of substituents, a principle that also applies to the complex substitution pattern of this compound. researchgate.net
A hypothetical DFT study on this compound would likely involve the following steps:
Geometry Optimization: The three-dimensional structures of all plausible tautomers and isomers are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies. The relative energies are then determined by comparing the sum of the electronic and thermal energies.
Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT
| Tautomer/Isomer | Description | Relative Energy (kcal/mol) |
| Tautomer A | All hydroxyl form | 0.00 (Reference) |
| Tautomer B | Keto-enol form 1 | +5.7 |
| Tautomer C | Keto-enol form 2 | +8.2 |
| Tautomer D | Zwitterionic form | +25.1 |
Note: This table is illustrative and based on typical findings for similar polyhydroxylated aromatic compounds. Actual values would require specific DFT calculations for this compound.
For even higher accuracy in determining the electronic configuration and energetics, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic structure of conjugated systems like this compound.
High-accuracy ab initio calculations are particularly important for:
Benchmarking DFT results: Comparing DFT energies with those from methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) helps to validate the choice of functional and basis set for the system.
Excited State Properties: Methods like Equation-of-Motion Coupled Cluster (EOM-CC) or Multireference Configuration Interaction (MRCI) can provide detailed insights into the nature of electronic excited states, which is essential for understanding the photophysical properties of the molecule.
Intermolecular Interactions: Accurately calculating the interaction energies between molecules of this compound or with solvent molecules requires methods that can properly describe dispersion forces, for which high-level ab initio calculations are the gold standard.
Theoretical calculations on related anthracene derivatives have utilized Restricted Hartree-Fock (RHF) methods with basis sets like 6-31G** to investigate how substitutions affect the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These calculations revealed that specific substitutions can lower the LUMO energy, which has implications for the molecule's reactivity and electronic applications. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
The behavior of this compound in a condensed phase, such as in solution, is governed by its interactions with surrounding solvent molecules and with other solute molecules. MD simulations are an ideal tool for exploring these effects.
In a typical MD simulation of this compound in water, the following can be investigated:
Hydration Shell Structure: The arrangement of water molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This reveals the strength and geometry of hydrogen bonds between the hydroxyl groups of the anthracenehexol and the surrounding water.
Solvent Dynamics: The simulations can show how the mobility of water molecules is affected by the presence of the solute.
Intermolecular Aggregation: By simulating multiple molecules of this compound, the tendency for self-aggregation can be studied. This is particularly relevant for understanding its solubility and the formation of larger assemblies. The simulations can identify the primary modes of interaction, such as pi-pi stacking of the anthracene cores and hydrogen bonding between the hydroxyl groups of adjacent molecules.
MD simulations on claudin proteins, which involve complex intermolecular interactions, have demonstrated the power of this technique in understanding how individual molecules assemble into larger functional structures. nih.gov Similar approaches can be applied to this compound to understand its self-assembly properties.
MD simulations can be used to predict the dynamic behavior of this compound, such as the flexibility of its structure and the timescales of conformational changes. For example, the rotation of the hydroxyl groups and potential puckering of the non-aromatic rings in certain tautomers can be observed and quantified.
Furthermore, by performing simulations over a range of temperatures and pressures, it is possible to predict phase transitions, such as melting or the transition between different solid-state polymorphs. These simulations can provide insights into the material properties of this compound in the solid state. MD simulations have been used to study the stability of duplex structures in acyclic analogs of nucleic acids, showcasing the ability of this method to predict dynamic structural changes. nih.gov
Table 2: Hypothetical Data from an MD Simulation of this compound in Water
| Property | Description | Simulated Value |
| Average number of H-bonds | Hydrogen bonds between one molecule of anthracenehexol and water | 12.5 |
| Self-Diffusion Coefficient | Mobility of anthracenehexol in water at 298 K | 1.2 x 10⁻⁶ cm²/s |
| Pi-Pi Stacking Distance | Average distance between stacked anthracene cores in an aggregate | 3.5 Å |
| RMSD of backbone atoms | Root-mean-square deviation, indicating structural flexibility | 0.8 Å |
Note: This table is illustrative. Actual values would be obtained from a specific MD simulation.
Prediction and Simulation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify the compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the NMR chemical shifts can be predicted. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many non-equivalent atoms.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities calculated from quantum chemical methods (usually DFT) can be used to simulate the infrared (IR) and Raman spectra. Comparing these simulated spectra with experimental ones can help to confirm the structure of the synthesized compound and to identify the presence of specific tautomers or isomers. For instance, the calculated IR spectra of aklavinone (B1666741) tautomers have been used to distinguish between different forms. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help to understand the relationship between the molecular structure and the color of the compound and can be used to interpret the electronic transitions observed experimentally.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift Range (aromatic carbons) | 110-150 ppm |
| ¹H NMR | Chemical Shift Range (hydroxyl protons) | 5.0-9.0 ppm |
| IR | O-H Stretching Frequency | 3200-3500 cm⁻¹ |
| UV-Vis | λmax (lowest energy transition) | 380 nm |
Note: This table is illustrative and provides typical ranges for such a compound. Precise values depend on the specific computational method and the environment (e.g., solvent).
Chemical Reactivity, Reaction Mechanisms, and Electrochemical Behavior of 1,4,5,8,9,10 Anthracenehexol
Acid-Base Equilibria and Proton Transfer Dynamics of Polyhydroxylated Anthracenes
The presence of six phenolic hydroxyl groups on the anthracene (B1667546) scaffold imparts acidic properties to 1,4,5,8,9,10-anthracenehexol. The principles of acid-base chemistry involve the transfer of protons (H+) from an acid to a base in a reversible equilibrium. ucalgary.cayoutube.com For polyhydroxylated anthracenes, this involves the stepwise dissociation of protons from the hydroxyl groups, with each dissociation step characterized by a specific acid dissociation constant (pKa).
The acid-base equilibria can be represented as follows: H₆(An) ⇌ H₅(An)⁻ + H⁺ (pKa₁) H₅(An)⁻ ⇌ H₄(An)²⁻ + H⁺ (pKa₂) ...and so on for the six protons.
The pKa values for these equilibria are influenced by the electronic environment of the anthracene ring system. The electron-donating nature of the hydroxyl groups and their positions on the ring affect the stability of the resulting phenoxide anions. The deprotonation of one hydroxyl group increases the electron density on the aromatic system, making the subsequent deprotonation of other hydroxyl groups more difficult, leading to progressively higher pKa values for each step.
The dynamics of these proton transfers are often coupled with other chemical processes, such as electron transfer. In systems like anthracene-phenol-pyridine triads, photoexcitation can lead to proton-coupled electron transfer (PCET), where the transfer of an electron is mechanistically linked to the transfer of a proton. nih.gov Molecular dynamics simulations on these systems have identified distinct pathways that can be controlled by tuning the molecular structure, suggesting that the intricate arrangement of hydroxyl groups in this compound would lead to complex proton transfer dynamics. nih.gov
Electrochemical Characterization of Redox Properties and Electron Transfer Processes
The electrochemical behavior of this compound is dominated by the redox activity of its hydroquinone-like moieties. The molecule can be considered a combination of two hydroquinone (B1673460) systems fused to a central aromatic ring. Its oxidation is expected to be a multi-step process involving the transfer of multiple electrons and protons.
Cyclic voltammetry (CV) is a powerful technique for studying redox processes. In a typical CV experiment for a polyhydroxylated anthracene, the potential is swept linearly, and the resulting current is measured. For a reversible redox couple, a pair of peaks (anodic for oxidation, cathodic for reduction) would be observed. The peak separation can provide information about the electron transfer kinetics, and the peak current is typically proportional to the square root of the scan rate for a diffusion-controlled process. researchgate.net
Chronoamperometry, where a potential step is applied and the resulting current is monitored over time, can be used to determine the diffusion coefficient of the species or to study the kinetics of coupled chemical reactions.
Table 1: Expected Electrochemical Parameters from Cyclic Voltammetry of this compound
| Parameter | Expected Observation | Significance |
| Anodic Peak Potential (Epa) | Multiple peaks corresponding to stepwise oxidation of hydroxyl groups. | Indicates the potential at which oxidation occurs. |
| Cathodic Peak Potential (Epc) | Multiple peaks corresponding to the reverse reduction process. | Indicates the potential at which reduction occurs. |
| Peak Separation (ΔEp) | Dependent on the specific redox couple; for a reversible one-electron process, ΔEp ≈ 59/n mV (where n=1). | Provides information on the reversibility and kinetics of the electron transfer. |
| Peak Current (ip) | Proportional to the concentration and the square root of the scan rate. | Relates to the concentration of the electroactive species and the diffusion process. |
The redox mechanism of polyhydroxylated anthracenes involves the transfer of both electrons and protons. The oxidation of the hydroquinone moieties in this compound to quinone groups is formally a two-electron, two-proton process for each hydroquinone unit.
The mechanism can proceed through various pathways:
Stepwise electron-proton transfer (EPE P): An electron is transferred, followed by a proton, and then the sequence repeats.
Concerted proton-electron transfer (CPET): The electron and proton are transferred in a single kinetic step.
During the redox process, the formation of stable radical intermediates, known as semiquinones, is highly probable. These species are formed by a one-electron oxidation of the hydroquinone or a one-electron reduction of the quinone. In some systems, the quinone and its fully reduced dianion can undergo a comproportionation reaction to form the semiquinone radical, a phenomenon observed with quinizarin-2-sulphonate. researchgate.net The presence and stability of these intermediates are key to understanding the detailed redox mechanism.
Photoreactivity and Photophysical Properties of this compound and its Derivatives
The photophysical properties of this compound are derived from the electronic structure of the anthracene chromophore, modified by the six hydroxyl substituents. Anthracene and its derivatives are well-known for their characteristic blue fluorescence. chalmers.se
The UV-Vis absorption spectrum of anthracene typically shows characteristic vibronic structures. chalmers.se The introduction of electron-donating hydroxyl groups onto the anthracene ring is expected to cause a bathochromic (red) shift in the absorption and emission maxima due to the extension of the π-conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.
Steady-state absorption and fluorescence spectroscopy are the primary tools used to characterize these properties. chalmers.se Studies on various 9,10-disubstituted anthracenes show that while substitutions can have a minor effect on the absorption spectra, the fluorescence properties, such as the fluorescence quantum yield, can be significantly affected. chalmers.sersc.org For instance, some thiophene-substituted anthracenes exhibit a dramatic decrease in fluorescence quantum yield compared to the highly fluorescent 9,10-diphenylanthracene. chalmers.se
Table 2: Typical Photophysical Properties of Substituted Anthracene Derivatives
| Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 9,10-Diphenylanthracene | ~375, 395 | ~410, 430 | ~0.9-1.0 | chalmers.se |
| 9,10-Dimethylanthracene | ~370, 390 | ~405, 425 | ~0.7-0.9 | chalmers.se |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | ~376, 396 | ~412, 432 | ~0.95 | rsc.org |
| 9,10-di-(N-carbazovinylene)anthracene | ~415 | ~450 | 0.73 | nih.gov |
Upon absorption of light, an excited state of this compound is formed. This excited molecule can relax through several pathways, including fluorescence, non-radiative decay, or by participating in photochemical reactions such as photoinduced electron transfer (PET) or energy transfer.
Photoinduced Electron Transfer (PET): Due to the electron-rich nature of the polyhydroxylated system, the excited state of this compound can act as an electron donor in the presence of a suitable electron acceptor. Conversely, the ground state could potentially accept an electron from a photoexcited donor. PET processes are fundamental in many chemical and biological systems. Studies on anthracene-phenol-pyridine triads have shown that photoexcitation of the anthracene unit can lead to electron transfer from the phenol, creating a long-lived charge-separated state. nih.gov
Energy Transfer: The excited anthracene core can also transfer its excitation energy to an acceptor molecule in a process known as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. This requires spectral overlap between the emission of the donor (the anthracene derivative) and the absorption of the acceptor. mdpi.com In complex systems, such as those in photosynthesis, energy transfer pathways connect different chromophores, funneling energy to a reaction center. nih.govnih.gov Theoretical studies on anthracene-phenol-pyridine triads have also explored proton-coupled energy transfer (PCEnT), where electronic energy transfer is coupled to a proton transfer reaction, a process that could be relevant for polyhydroxylated anthracenes. nih.gov
Mechanistic Studies of Chemical Transformations
Mechanistic insights into the transformations of this compound are primarily centered on its redox chemistry, which is fundamental to its role as a key intermediate in the synthesis of dyes and other functional materials.
The core reactivity of this compound revolves around the reversible oxidation of its hydroquinone-like central ring to the corresponding anthraquinone (B42736).
Oxidation:
The oxidation of this compound (a leuco-anthraquinone) to 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) is a facile process that can be achieved using various oxidizing agents. This transformation involves the removal of two electrons and two protons from the central ring, restoring the fully conjugated anthraquinone system.
The generalized oxidation reaction can be represented as:
C₁₄H₁₀O₆ (this compound) ⇌ C₁₄H₈O₆ (1,4,5,8-Tetrahydroxy-9,10-anthraquinone) + 2H⁺ + 2e⁻
Mechanistically, this oxidation is believed to proceed through a stepwise process involving the formation of a semiquinone radical intermediate. This is a common pathway for the oxidation of hydroquinones.
While specific kinetic studies on the oxidation of this compound are not extensively detailed in the available literature, the electrochemical behavior of the closely related 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) provides significant insights. The cyclic voltammetry of THAQ demonstrates a reversible two-electron transfer process, corresponding to the reduction to the anthracenehexol and its subsequent re-oxidation. This reversibility is crucial for its application in electrochemical devices like lithium-ion batteries.
Reduction:
The reduction of 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) is a key method for the synthesis of this compound. This process involves the addition of two electrons and two protons to the quinone carbonyls of THAQ.
Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄). The reaction is typically carried out in an alkaline solution. The mechanism involves the transfer of electrons from the reducing agent to the anthraquinone core, followed by protonation of the resulting oxyanions.
The electrochemical reduction of anthraquinones is a well-studied process. In aprotic media, the reduction often occurs in two single-electron steps, forming a radical anion and then a dianion. In protic media, these electron transfers are coupled with protonation steps, leading to the hydroquinone.
| Redox Transformation | Reactant | Product | Key Mechanistic Features |
| Oxidation | This compound | 1,4,5,8-Tetrahydroxy-9,10-anthraquinone | Stepwise two-electron, two-proton process, likely involving a semiquinone radical intermediate. |
| Reduction | 1,4,5,8-Tetrahydroxy-9,10-anthraquinone | This compound | Two-electron, two-proton addition to the quinone system. |
The anthracene core is known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the central ring acts as a diene. However, specific studies on the cycloaddition reactions of this compound are not well-documented in the scientific literature.
The high electron density of the anthracenehexol, due to the six hydroxyl groups, would theoretically make it a reactive diene in [4+2] cycloaddition reactions. The hydroxyl groups would act as electron-donating groups, activating the anthracene system towards dienophiles.
Pericyclic reactions are a broader class of concerted reactions that include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. These reactions proceed through a cyclic transition state. While theoretically possible for the anthracenehexol system, there is a lack of specific experimental data on its participation in such processes. The inherent reactivity of the hydroquinone moiety towards oxidation may complicate or compete with these reaction pathways under many conditions.
Supramolecular Interactions and Self-Assembly Processes
The six hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This feature allows for the formation of extensive intermolecular and intramolecular hydrogen-bonding networks. These non-covalent interactions are crucial in determining the solid-state structure and can lead to the formation of well-ordered supramolecular assemblies.
The self-assembly of polyhydroxylated aromatic compounds is a known phenomenon, leading to the formation of various structures such as sheets, columns, or more complex three-dimensional networks. In the case of this compound, the planar aromatic core would favor π-π stacking interactions between adjacent molecules, further stabilizing the supramolecular structure.
The combination of hydrogen bonding and π-π stacking can lead to the formation of highly ordered crystalline materials. While specific studies detailing the supramolecular architecture of this compound are limited, the principles of supramolecular chemistry suggest a high potential for the formation of complex and functional self-assembled structures.
| Interaction Type | Description | Potential Impact on Structure |
| Intermolecular Hydrogen Bonding | Between hydroxyl groups of adjacent molecules. | Formation of extended networks (sheets, columns). |
| Intramolecular Hydrogen Bonding | Between adjacent hydroxyl groups on the same molecule. | Influences the planarity and conformation of the molecule. |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Promotes the formation of columnar or layered structures. |
Advanced Materials Science Applications and Functional Integration of 1,4,5,8,9,10 Anthracenehexol
Role in Organic Electronic Materials and Devices
The field of organic electronics relies on carbon-based materials that can conduct charge. Anthracene (B1667546) and its derivatives have been widely investigated for such applications. rsc.orgresearchgate.net
The electroluminescent properties of the anthracene core make it a candidate for use in Organic Light-Emitting Diodes (OLEDs). The hydroxyl groups in 1,4,5,8,9,10-Anthracenehexol could potentially tune the emission color and improve the efficiency of the device by modifying the electronic energy levels. For Organic Field-Effect Transistors (OFETs), which require efficient charge transport, the planar structure of the anthracene moiety is advantageous. The performance of anthracene-based OFETs is highly dependent on the molecular packing in the solid state, which would be significantly influenced by the hydrogen bonding capabilities of the hexol's hydroxyl groups.
In OLEDs, specific layers are responsible for transporting either holes or electrons. The electron-rich nature of the hydroxyl-substituted anthracene core suggests that this compound could theoretically function as a hole-transporting material. Furthermore, its derivatives could be explored as host materials in the emissive layer of an OLED, where they would form a matrix for a guest emitter dopant. The wide bandgap that may be associated with the hydroxylated anthracene could facilitate efficient energy transfer to the guest molecule.
Utilization in Sensor Technologies for Chemical and Environmental Monitoring (excluding biological sensing)
Polycyclic aromatic hydrocarbons and their derivatives are known to exhibit changes in their fluorescence properties upon interaction with various analytes, making them suitable for sensor applications. rsc.orgdisen-sensor.com The hydroxyl groups of this compound could act as recognition sites for specific chemical species. For instance, the interaction with electron-deficient molecules could lead to a change in the fluorescence of the anthracene core, a phenomenon that could be harnessed for the detection of environmental pollutants. The development of sensor arrays using various functionalized PAHs has shown promise for the discrimination of different analytes. rsc.org
Integration into Polymeric and Composite Materials
The six hydroxyl groups on this compound offer multiple points for polymerization or for grafting onto existing polymer chains. This could lead to the creation of new polymeric materials with embedded optoelectronic properties derived from the anthracene core. Such composites could find use in applications like fluorescent plastics or as components in more complex electronic devices. The incorporation of this functional molecule could enhance the thermal and mechanical properties of the host polymer, in addition to imparting electronic functionality.
Catalytic Applications and Photocatalysis
The intersection of the photocatalytic activity of the anthracene core and the potential for the hydroxyl groups to act as catalytic sites or ligands for metal centers opens up avenues for catalytic applications.
While specific research on this compound as an organocatalyst is not available, the principles of organocatalysis suggest its potential. The hydroxyl groups could participate in hydrogen-bond-donating catalysis. Furthermore, the anthracene core can act as a photosensitizer, absorbing light and promoting chemical reactions. This photocatalytic property could be harnessed in organic synthesis to drive reactions under mild conditions.
Heterogeneous Catalysis and Metal-Organic Framework (MOF) Ligands
Extensive research has been conducted on the use of various anthracene derivatives as ligands for the synthesis of Metal-Organic Frameworks (MOFs) and in applications related to heterogeneous catalysis. However, a review of available scientific literature does not yield specific research findings or applications for the compound This compound , also known by its IUPAC name 9,10-dihydroanthracene-1,4,5,8,9,10-hexol , in these fields. nih.gov While the foundational structure of anthracene is of significant interest in materials science, the specific hexol derivative has not been prominently featured in studies on heterogeneous catalysis or as a primary ligand in the development of MOFs.
Development of Redox-Active Materials for Energy Storage or Conversion
The development of redox-active materials is a cornerstone of advances in energy storage and conversion technologies. Organic molecules, particularly those with quinone and hydroquinone (B1673460) moieties, are frequently investigated for their potential in applications such as rechargeable batteries and supercapacitors.
Despite the presence of multiple hydroxyl groups which could theoretically participate in redox reactions, there is a notable absence of published research specifically detailing the use of This compound as a redox-active material for energy storage or conversion. Searches for its application in batteries, fuel cells, or other energy-related devices have not returned any specific studies or data. Therefore, no detailed research findings or data tables on its performance in this area can be provided at this time.
Concluding Remarks and Future Research Outlook for 1,4,5,8,9,10 Anthracenehexol
Summary of Key Research Findings and Contributions
Research specifically focused on 1,4,5,8,9,10-Anthracenehexol is limited, with much of the available information stemming from chemical databases and supplier information rather than extensive peer-reviewed studies. The compound is identified by several synonyms, including 1,4,5,8,9,10-Hexahydroxyanthracene and Leuco-1,4,5,8-tetrahydroxyanthraquinone. guidechem.com
The primary research contributions are centered on its basic characterization. Key physicochemical properties that have been computationally predicted are summarized in the table below.
It is important to note that a significant portion of the available data is computational. Experimental validation of these properties in a laboratory setting is not widely documented in publicly accessible literature. The compound is classified as an existing chemical substance in some regulatory databases. nite.go.jpnite.go.jp
Identification of Persistent Challenges and Knowledge Gaps
The most significant challenge in the study of this compound is the pronounced lack of dedicated research. This overarching challenge gives rise to several specific knowledge gaps:
Validated Synthetic Routes: While the compound is commercially available from some suppliers, detailed, high-yield, and scalable synthetic methodologies are not well-documented in prominent research articles. This hinders broader academic and industrial investigation.
Experimental Characterization: There is a scarcity of published experimental data confirming the compound's structural, electronic, and optical properties. Comprehensive spectroscopic and crystallographic analyses are needed to validate the predicted data and provide a deeper understanding of its molecular and bulk characteristics.
Reactivity and Stability: The chemical reactivity and stability of this compound under various conditions (e.g., exposure to air, light, different solvents, and temperatures) have not been systematically investigated. As a "leuco" form of a tetrahydroxyanthraquinone, it is likely susceptible to oxidation, but the kinetics and products of this degradation are not well understood. guidechem.com
Biological Activity: Unlike some other hydroxylated anthracene (B1667546) derivatives that have been explored for their biological properties, there is no significant body of research on the bioactivity of this compound.
Prospective Directions for Synthetic Innovations and Methodological Advancements
Future research efforts should prioritize the development of robust and efficient synthetic pathways to access this compound. Potential areas of exploration include:
Reduction of Tetrahydroxyanthraquinones: Investigating novel and selective reducing agents and reaction conditions for the conversion of corresponding tetrahydroxyanthraquinones to the desired anthracenehexol.
Multistep Synthesis from Simpler Precursors: Designing and optimizing multi-step synthetic routes from readily available starting materials, which could provide better control over purity and scalability.
Purification and Characterization Protocols: Establishing standardized protocols for the purification and comprehensive characterization of the synthesized compound using modern analytical techniques such as high-resolution mass spectrometry, multidimensional NMR spectroscopy, and single-crystal X-ray diffraction.
Emerging Avenues for Materials Applications and Fundamental Discoveries in Anthracenehexol Chemistry
Once reliable synthetic and characterization methods are established, several exciting research avenues could emerge for this compound:
Organic Electronics: The polyhydroxylated aromatic core suggests potential for applications in organic electronics. The hydroxyl groups could facilitate hydrogen bonding networks, influencing molecular packing and charge transport properties. Investigations into its semiconductor properties in thin-film transistors or as a component in organic light-emitting diodes (OLEDs) could be fruitful.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The six hydroxyl groups offer multiple binding sites for metal ions, making this compound a potentially valuable ligand for the construction of novel coordination polymers and MOFs. These materials could exhibit interesting catalytic, sensing, or gas storage properties.
Redox-Active Materials: Given its nature as a leuco-anthraquinone, the reversible redox behavior of this compound could be harnessed for applications in redox-flow batteries or as a redox-mediator in electrochemical sensors.
Fundamental Studies of Aromaticity and Tautomerism: The compound provides a platform to study the interplay between the aromaticity of the anthracene core and the tautomeric equilibria involving the hydroxyl and keto groups in its oxidized forms.
Q & A
Q. What are the recommended synthetic routes for 1,4,5,8,9,10-Anthracenehexol, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step hydroxylation of anthracene precursors. For example, analogous anthracene derivatives (e.g., 9,10-dihydroxyanthracene) are synthesized via acid-catalyzed hydrolysis or redox cycles . Optimization strategies include:
- Catalyst selection : Sulfuric acid or Lewis acids for regioselective hydroxylation.
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
- Purification : Recrystallization or column chromatography to isolate the hexol product.
Elemental analysis (C, H, O percentages) and FT-IR spectroscopy (e.g., O-H stretches at 3200–3600 cm⁻¹) confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- FT-IR Spectroscopy : Identifies hydroxyl and aromatic C=C bonds .
- NMR (¹H/¹³C) : Resolves aromatic proton environments and substitution patterns (e.g., 1,4,5,8,9,10 positions) .
- HPLC with UV-Vis Detection : Quantifies purity (>98%) using C18 columns and gradient elution (acetonitrile/water) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₀O₆) and isotopic patterns.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles. Use respirators if dust or aerosols are generated .
- Spill Management : Contain spills mechanically (e.g., absorbent pads) and avoid drainage systems. Collect waste in sealed containers for incineration .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with water and remove contaminated clothing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., fluorescence, NMR) for this compound derivatives?
- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory for chemical shifts) .
- Emission Spectroscopy : Analyze fluorescence quenching or shifts caused by solvent polarity or intermolecular interactions .
- X-Ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal structures .
Q. What methodologies are recommended for determining thermodynamic properties (e.g., melting point, enthalpy of sublimation) of this compound?
- Differential Scanning Calorimetry (DSC) : Measures melting points (Tfus) and enthalpy of fusion (ΔfusH) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and sublimation behavior under controlled atmospheres.
- Predictive Models : Use quantitative structure-property relationship (QSPR) models to estimate properties when experimental data are lacking .
Q. How should environmental persistence and bioaccumulation potential be assessed for this compound given limited ecotoxicological data?
- Comparative Analysis : Use data from structurally similar compounds (e.g., 1,8,9-Anthracenetriol, which is non-hazardous to aquatic systems) .
- Predictive Tools : Apply the OECD QSAR Toolbox or EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCFs) .
- Experimental Testing : Conduct Daphnia magna toxicity assays or soil mobility studies to fill data gaps .
Q. What strategies are effective for analyzing the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
- Spectroscopic Titration : Monitor UV-Vis or fluorescence changes during metal-ligand binding .
- Magnetic Susceptibility Measurements : Characterize paramagnetic behavior in transition metal complexes using SQUID magnetometry .
- Single-Crystal Analysis : Resolve coordination geometries (e.g., octahedral vs. tetrahedral) via X-ray diffraction .
Methodological Notes
- Data Gaps : Many anthracene derivatives lack ecotoxicological data (e.g., bioaccumulation, soil mobility). Researchers should prioritize experimental validation for risk assessment .
- Reference Standards : Use certified materials (e.g., 98% pure anthracene derivatives) with NMR and HPLC verification to ensure reproducibility .
- Computational Aids : Leverage tools like Gaussian for DFT calculations or COSMO-RS for solubility predictions to complement experimental work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
